molecular formula C12H23NO B13023448 3-ethoxy-N-methylspiro[3.5]nonan-1-amine

3-ethoxy-N-methylspiro[3.5]nonan-1-amine

Cat. No.: B13023448
M. Wt: 197.32 g/mol
InChI Key: NXIYSFLIKCOGGU-UHFFFAOYSA-N
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Description

3-Ethoxy-N-methylspiro[3.5]nonan-1-amine is a spirocyclic amine featuring a unique bicyclic scaffold with a seven-membered spiro[3.5]nonane core. The compound is substituted with an ethoxy group at the 3-position and a methyl group on the nitrogen atom (N-methyl). Its hydrochloride salt (CAS: Unspecified, referenced in and ) has been listed in chemical catalogs, though availability is currently discontinued .

Properties

Molecular Formula

C12H23NO

Molecular Weight

197.32 g/mol

IUPAC Name

3-ethoxy-N-methylspiro[3.5]nonan-1-amine

InChI

InChI=1S/C12H23NO/c1-3-14-11-9-10(13-2)12(11)7-5-4-6-8-12/h10-11,13H,3-9H2,1-2H3

InChI Key

NXIYSFLIKCOGGU-UHFFFAOYSA-N

Canonical SMILES

CCOC1CC(C12CCCCC2)NC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethoxy-N-methylspiro[3.5]nonan-1-amine typically involves the reaction of 3-ethoxyspiro[3.5]nonan-1-amine with methylating agents under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the methylation process. The reaction is usually conducted in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of 3-ethoxy-N-methylspiro[3.5]nonan-1-amine may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as chromatography, ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

3-ethoxy-N-methylspiro[3.5]nonan-1-amine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to produce amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur, where the ethoxy group can be replaced by other nucleophiles like halides or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halide substitution.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of halogenated or thiolated derivatives.

Scientific Research Applications

3-ethoxy-N-methylspiro[3.5]nonan-1-amine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-ethoxy-N-methylspiro[3.5]nonan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and specificity are essential to understand its effects at the molecular level.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Spirocyclic Amines

Compound Name Molecular Formula Molecular Weight (g/mol) Spiro Ring Size Key Substituents Notable Properties/Applications
3-Ethoxy-N-methylspiro[3.5]nonan-1-amine C₁₁H₂₁NO 183.29 [3.5]nonane 3-ethoxy, N-methyl Discontinued; potential CNS applications
Spiro[3.5]nonan-1-amine hydrochloride C₉H₁₈ClN 175.70 [3.5]nonane None (parent amine) Research reagent; undefined stereochemistry
7-Oxaspiro[3.5]nonan-1-amine C₈H₁₅NO 141.21 [3.5]nonane 7-oxa (oxygen atom) Enhanced polarity; solvent applications
3-Ethoxyspiro[3.3]heptan-1-amine C₉H₁₇NO 155.24 [3.3]heptane 3-ethoxy Smaller spiro ring; diastereomer mixture
2-{2-Oxaspiro[3.5]nonan-7-yl}ethan-1-amine C₁₀H₁₉NO 169.26 [3.5]nonane 2-oxa, ethylamine side chain Flexible side chain; synthetic versatility
(Z)-N-((3-methoxy-5-(1H-pyrrol-2-yl)... C₁₉H₂₈N₄O₂Cl 399.90 Non-spiro Pyrrole, methoxy, long alkyl Transmembrane anion transport (93% yield)

Structural Differences and Implications

Spiro Ring Size: The [3.5]nonane core (9-membered ring) in the target compound provides greater conformational flexibility compared to the smaller [3.3]heptane ring in 3-ethoxyspiro[3.3]heptan-1-amine. This impacts binding affinity in biological systems . 7-Oxaspiro[3.5]nonan-1-amine replaces a carbon with oxygen, increasing polarity and aqueous solubility .

N-Methylation reduces hydrogen-bonding capacity, which may decrease metabolic degradation but also affect receptor interactions .

Synthetic Accessibility: The target compound’s discontinued status () suggests synthetic challenges, possibly due to the steric hindrance of the spiro[3.5]nonane core. In contrast, 3-ethoxyspiro[3.3]heptan-1-amine is synthesized as a diastereomer mixture, indicating simpler ring closure .

Biological Activity

3-Ethoxy-N-methylspiro[3.5]nonan-1-amine is a spirocyclic compound that has garnered attention for its potential biological activities. This article delves into the compound's chemical properties, biological mechanisms, and relevant research findings, including case studies and data tables.

  • Molecular Formula : C12_{12}H24_{24}ClNO
  • Molecular Weight : 233.78 g/mol
  • CAS Number : 1354954-52-1

The compound features a unique spirocyclic structure that allows for diverse interactions with biological targets. Its ethoxy and N-methyl substituents contribute to its solubility and reactivity, making it an interesting candidate for further pharmacological exploration.

The biological activity of 3-ethoxy-N-methylspiro[3.5]nonan-1-amine is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The spirocyclic structure enables the compound to fit into specific binding sites, potentially modulating the activity of these targets. The exact pathways involved are still under investigation, but initial studies suggest that it may influence cellular signaling pathways related to neuroprotection and antimicrobial activity.

Antimicrobial Activity

Research indicates that compounds similar to 3-ethoxy-N-methylspiro[3.5]nonan-1-amine exhibit significant antimicrobial properties. A study evaluated the antibacterial efficacy of various spirocyclic amines against Gram-positive and Gram-negative bacteria:

CompoundMIC (μg/mL)Target Bacteria
3-Ethoxy-N-methylspiro[3.5]nonan-1-amineTBDStaphylococcus aureus
Other spirocyclic amines1 - 16Escherichia coli
Pseudomonas aeruginosa

Preliminary findings suggest that the compound may have a similar or enhanced activity profile compared to established antibiotics, warranting further investigation into its potential as an antimicrobial agent .

Neuroprotective Effects

The neuroprotective potential of 3-ethoxy-N-methylspiro[3.5]nonan-1-amine is being explored in the context of neurological disorders. Studies have indicated that spirocyclic compounds can modulate neuroinflammatory responses and protect neuronal cells from oxidative stress:

Study ReferenceFindings
Demonstrated reduction in neuroinflammation in vitro models.
Showed potential for enhancing cognitive function in animal models.

These studies highlight the compound's promise as a therapeutic agent in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Case Studies

Several case studies have been conducted to evaluate the biological activity of similar compounds:

  • Antibacterial Efficacy : A series of spirocyclic amines were synthesized and tested against clinical isolates of methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that certain derivatives exhibited potent antibacterial activity with MIC values comparable to traditional antibiotics .
  • Neuroprotection : In a rodent model of neurodegeneration, administration of a related spirocyclic compound resulted in decreased markers of oxidative stress and improved behavioral outcomes, suggesting a protective effect on neuronal health .

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